3-(Pyrimidin-2-yl)propan-1-ol

描述

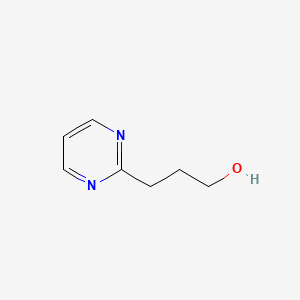

3-(Pyrimidin-2-yl)propan-1-ol is a heterocyclic compound with the molecular formula C7H10N2O. It consists of a pyrimidine ring attached to a propanol chain.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyrimidin-2-yl)propan-1-ol typically involves the reaction of pyrimidine derivatives with appropriate alcohols. One common method is the reductive condensation of pyrimidine aldehydes with propanol in the presence of reducing agents such as sodium borohydride or lithium aluminum hydride .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reductive condensation reactions. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques .

化学反应分析

Types of Reactions

3-(Pyrimidin-2-yl)propan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Thionyl chloride or phosphorus tribromide in the presence of a base.

Major Products Formed

Oxidation: Pyrimidine-2-carboxylic acid.

Reduction: Dihydropyrimidine derivatives.

Substitution: Various alkyl or aryl derivatives depending on the substituent used.

科学研究应用

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that 3-(Pyrimidin-2-yl)propan-1-ol exhibits antimicrobial properties. Its structure allows it to interact with biological targets, making it a candidate for developing new antimicrobial agents. For instance, studies have shown that derivatives of pyrimidine compounds can inhibit the growth of certain bacteria and fungi, suggesting a pathway for further exploration in drug development .

Cancer Therapeutics

The compound has also been investigated for its anticancer properties. Its ability to inhibit specific kinases involved in cancer cell proliferation has been highlighted in various studies. For example, compounds with similar structures have shown promise against various cancer types by targeting pathways critical for tumor growth and survival .

Pharmacological Applications

Enzyme Inhibition

this compound has been studied as a potential inhibitor of protein tyrosine kinases, such as Janus Kinase 3 (JAK3). This inhibition is relevant for treating autoimmune diseases and certain cancers, where JAK3 plays a crucial role in cell signaling pathways . The compound's efficacy in modulating these pathways presents a significant opportunity for therapeutic intervention.

Drug Formulation

The compound's physicochemical properties make it suitable for incorporation into drug formulations. Its solubility and stability profiles can be optimized to enhance bioavailability when administered topically or systemically. Research indicates that formulations containing pyrimidine derivatives can improve drug delivery systems, particularly in dermatological applications .

Material Science

Polymer Development

In materials science, this compound can be utilized in the synthesis of novel polymers with specific functionalities. These polymers can serve as film formers or stabilizers in cosmetic formulations, enhancing the product's aesthetic and functional properties . The ability to tailor polymer characteristics through the incorporation of such compounds opens avenues for innovative product development.

Case Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial activity of pyrimidine derivatives demonstrated that this compound exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) that supports its potential use as an antimicrobial agent.

Case Study 2: Cancer Treatment

In preclinical trials, analogs of this compound were tested against various cancer cell lines. Results showed that certain modifications to the pyrimidine ring enhanced selectivity towards cancer cells while minimizing toxicity to normal cells. This finding underscores the compound's promise in developing targeted cancer therapies.

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Antimicrobial | Inhibitory effects on bacteria and fungi | Significant MIC against S. aureus and E. coli |

| Cancer Therapeutics | Inhibition of kinases involved in cancer proliferation | Selective activity against cancer cell lines |

| Drug Formulation | Enhancements in solubility and stability for better bioavailability | Improved delivery systems for topical applications |

| Polymer Development | Synthesis of polymers for cosmetic applications | Tailored properties for film formation and stabilization |

作用机制

The mechanism of action of 3-(Pyrimidin-2-yl)propan-1-ol involves its interaction with specific molecular targets. It may act as a kinase inhibitor, competing with ATP at the active site of the enzyme. This inhibition can lead to the modulation of various signaling pathways, affecting cell proliferation and survival .

相似化合物的比较

Similar Compounds

2-(Pyrimidin-2-yl)ethanol: Similar structure but with a shorter carbon chain.

3-(Pyridin-2-yl)propan-1-ol: Similar structure but with a pyridine ring instead of a pyrimidine ring.

4-(Pyrimidin-2-yl)butan-1-ol: Similar structure but with a longer carbon chain.

Uniqueness

3-(Pyrimidin-2-yl)propan-1-ol is unique due to its specific combination of a pyrimidine ring and a propanol chain, which imparts distinct chemical and biological properties.

生物活性

3-(Pyrimidin-2-yl)propan-1-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes available research findings, highlighting its interaction with biological targets, potential therapeutic applications, and comparative studies with similar compounds.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Studies have shown that pyrimidine derivatives possess antibacterial properties. For instance, compounds structurally related to this compound have demonstrated effectiveness against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

- Anticancer Potential : There is evidence suggesting that pyrimidine derivatives can inhibit cancer cell proliferation. In vitro studies have reported that certain analogs exhibit significant cytotoxic effects against various cancer cell lines .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Interaction studies have focused on its binding affinity to various biological targets, which is essential for understanding its pharmacodynamics and pharmacokinetics.

Comparative Analysis with Similar Compounds

A comparative analysis of this compound with structurally similar compounds reveals notable differences in their biological activities:

| Compound Name | Structure Representation | Notable Activities |

|---|---|---|

| 2-Pyridinylpropan-1-ol | Structure | Anti-inflammatory effects |

| 4-Pyrimidinylbutan-1-one | Structure | Anti-cancer properties |

| 5-Pyridinylpentanamide | Structure | Antimicrobial activity |

Case Studies

Several case studies have explored the efficacy of this compound in various therapeutic contexts:

- Anticancer Studies : A study assessing the anticancer potential of pyrimidine derivatives found that compounds similar to this compound exhibited IC50 values lower than standard chemotherapeutics like etoposide across multiple cancer cell lines (MCF7, A549, Colo205) .

- Antimicrobial Efficacy : In antimicrobial activity assessments, derivatives were tested against seven microbial strains, demonstrating significant inhibitory effects at concentrations as low as 200 μg/mL . The maximum cytotoxicity was observed in specific derivatives at concentrations around 250 μM after prolonged exposure.

属性

IUPAC Name |

3-pyrimidin-2-ylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c10-6-1-3-7-8-4-2-5-9-7/h2,4-5,10H,1,3,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVLVIRIPSFVHGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00450344 | |

| Record name | 2-Pyrimidinepropanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00450344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

260441-09-6 | |

| Record name | 2-Pyrimidinepropanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00450344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。